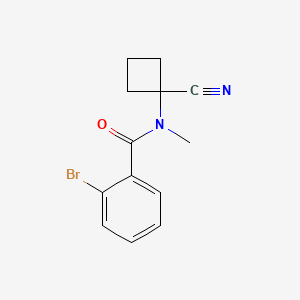

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

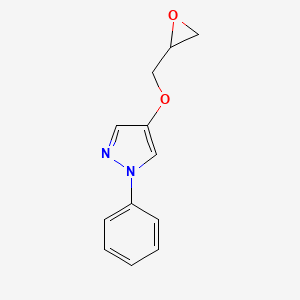

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s) .Physical And Chemical Properties Analysis

The “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s), and 1 Bromine atom(s). A chemical formula of “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” can therefore be written as: C8H11BrN2O .Aplicaciones Científicas De Investigación

Novel Synthetic Pathways

One area of research focuses on the development of novel synthetic pathways utilizing compounds similar to 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide. For instance, the work by Li Li et al. describes the CuI/l-proline catalyzed coupling of 2-bromobenzamides and terminal alkynes, leading to the formation of substituted 3-methyleneisoindolin-1-ones. This process demonstrates the potential of related compounds in facilitating complex chemical syntheses, allowing for variations in N-substituents, aromatic rings, and methylene parts using suitable starting materials (Li et al., 2009).

Pharmacological Research

In pharmacological contexts, research on related N-substituted benzamides and acetamides has explored their role as novel synthetic opioid receptor agonists. A review by K. Sharma et al. highlights the significance of these compounds, particularly U-47700, in the realm of psychoactive substances. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples. This research underscores the potential pharmacological applications and challenges associated with compounds similar to 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide in developing non-fentanil opioids (Sharma et al., 2018).

Chemical Synthesis and Catalysis

Another significant area of research involves the synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, as demonstrated by A. Davoodnia et al. They developed a simple and efficient procedure using tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst. This study exemplifies the innovative use of bromide compounds in facilitating the synthesis of complex organic molecules under solvent-free conditions, highlighting the chemical versatility of bromide-related compounds in synthetic chemistry (Davoodnia et al., 2010).

Advanced Material Synthesis

Research extends into the synthesis of advanced materials, such as the work by P. Anbarasan et al., who explored the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of benzonitriles. This method provides a novel and convenient approach to synthesizing pharmaceutical intermediates, demonstrating the utility of bromide compounds in the development of new materials with potential applications in various industries (Anbarasan et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFAPYZFBQWRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)